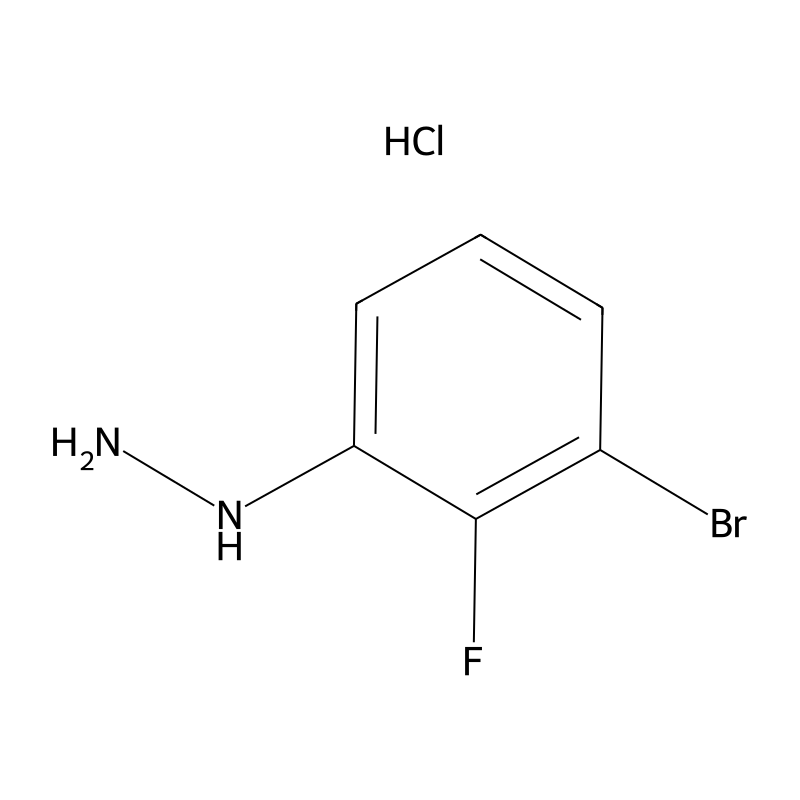

(3-bromo-2-fluorophenyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Intermediate in Organic Synthesis

The presence of the bromo and fluoro groups on the phenyl ring suggests potential use as an intermediate in the synthesis of more complex organic molecules. These functional groups can be exploited for further chemical transformations depending on the desired final product PubChem, (2-Bromo-3-fluorophenyl)hydrazine hydrochloride: .

Medicinal Chemistry Investigations

The hydrazine moiety is a common functional group found in various bioactive molecules. (3-Bromo-2-fluorophenyl)hydrazine hydrochloride could be explored for its potential biological activity, although in-vitro and in-vivo studies would be necessary to determine its efficacy and safety for any therapeutic application.

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride is an organic compound characterized by the presence of a hydrazine functional group attached to a brominated and fluorinated aromatic ring. Its chemical structure can be represented as follows:

- Molecular Formula: CHBrFN·HCl

- IUPAC Name: (3-Bromo-2-fluorophenyl)hydrazine hydrochloride

This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of halogen atoms, which can influence its reactivity and biological activity.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The hydrazine group can be reduced to form amines, which may further participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic ring can direct electrophilic substitution reactions, influencing the position and type of further substitutions.

The biological activity of (3-bromo-2-fluorophenyl)hydrazine hydrochloride has been explored through computational predictions and empirical studies. Compounds with similar structures have shown various pharmacological effects, including:

- Antimicrobial Activity: Similar hydrazine derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anticancer Properties: Some studies suggest that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects: Certain compounds within this class may exhibit protective effects on neuronal cells, making them candidates for neurodegenerative disease treatments.

Several methods exist for synthesizing (3-bromo-2-fluorophenyl)hydrazine hydrochloride:

- Starting from 3-Bromo-2-fluoroaniline:

- React 3-bromo-2-fluoroaniline with hydrazine hydrate in the presence of a suitable solvent like ethanol under reflux conditions.

- The product can be isolated by crystallization from hydrochloric acid.

- Using Diazotization:

- Diazotization of 3-bromo-2-fluoroaniline followed by reaction with hydrazine can yield the desired compound.

These methods highlight the versatility of hydrazines in synthetic organic chemistry.

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.

- Material Science: Utilized in the synthesis of polymers or as a precursor for more complex materials.

- Chemical Research: Serving as an intermediate in organic synthesis for developing new compounds with tailored properties.

Interaction studies involving (3-bromo-2-fluorophenyl)hydrazine hydrochloride focus on its binding affinity to biological targets. Computational models and experimental assays are used to assess:

- Enzyme Inhibition: Evaluating how this compound interacts with specific enzymes that are relevant in disease pathways.

- Receptor Binding: Investigating its potential as a ligand for various receptors, which could inform its therapeutic uses.

These studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with (3-bromo-2-fluorophenyl)hydrazine hydrochloride, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Bromo-4-fluoroaniline | Brominated and fluorinated aniline | Antimicrobial properties |

| 4-Methylphenylhydrazine | Methyl substitution on phenyl ring | Potential anticancer activity |

| 2-Fluorophenylhydrazine | Fluorinated phenyl ring | Neuroprotective effects |

| 3-Nitroaniline | Nitro group on phenyl ring | Used in dye synthesis |

These compounds illustrate the diversity within hydrazine derivatives while highlighting the unique structural features and potential applications of (3-bromo-2-fluorophenyl)hydrazine hydrochloride.